Baicalein

Catalog No.
S520398
CAS No.
491-67-8
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Baicalein

Researchers using Scutellaria extracts or baicalin face inconsistent IC50 values and poor intracellular target engagement due to batch variability and low permeability. Baicalein (≥98% HPLC) solves this as the pure aglycone, providing:

  • >50-fold higher potency than other Scutellaria flavones in xanthine oxidase inhibition assays.
  • Superior Caco-2 permeability for direct 12-lipoxygenase and kinase target engagement.
  • Reliable positive control for hyperuricemia, antiviral 3CLpro, and MDR reversal models.

Supplied with analytical documentation for reproducible SAR and ADME studies.

CAS Number

491-67-8

Product Name

Baicalein

IUPAC Name

5,6,7-trihydroxy-2-phenylchromen-4-one

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-7,17-19H

InChI Key

FXNFHKRTJBSTCS-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Baicalein; BaiKalein; Noroxylin;

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O

The exact mass of the compound Baicalein is 270.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 729192. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 250 mg

Baicalein (5,6,7-trihydroxyflavone) is a highly purified, lipophilic aglycone flavonoid originally derived from Scutellaria baicalensis. In procurement and material selection, it serves as a critical non-glycosylated baseline for in vitro assays, distinguished by its potent antioxidant capacity, high membrane permeability, and selective inhibition of key enzymes such as 12-lipoxygenase and xanthine oxidase [1]. Unlike crude botanical extracts or its more hydrophilic glucuronide conjugate (baicalin), pure baicalein provides the precise structural requirements—specifically the free hydroxyl groups on the A-ring—necessary for direct intracellular target engagement and efflux transporter modulation [2]. This makes it an indispensable standard for reproducible phenotypic screening, pharmacokinetic modeling, and structure-activity relationship (SAR) benchmarking.

Research Fit

Compound identity

Flavonoid aglycone probe

Unconjugated form; metabolically distinct from glucuronide conjugates

Pathway context

Multi-target enzyme inhibition studies

Supports xanthine oxidase, CYP1B1, and antiviral target engagement assays

Model fit

Cell-model endpoint review

Reported antiproliferative response context in hepatocellular carcinoma cell lines

Exposure context

PK exposure-model interpretation

Aglycone absorption profile supports in vivo exposure studies

Substituting baicalein with its naturally occurring glucuronide (baicalin) or other in-class flavones like wogonin fundamentally compromises assay integrity due to drastic differences in physicochemical properties and target binding affinities [1]. The bulky, hydrophilic glucuronide moiety on baicalin severely restricts passive cellular diffusion, leading to false negatives in intracellular target screens where the aglycone baicalein would readily permeate [2]. Furthermore, utilizing crude Scutellaria extracts introduces unacceptable batch-to-batch variability in the baicalein-to-baicalin ratio, directly skewing IC50 results in precision enzyme inhibition assays and multidrug resistance (MDR) models. For rigorous mechanistic validation, procuring the exact baicalein aglycone is mandatory to avoid the pharmacokinetic and pharmacodynamic masking effects inherent to its conjugated analogs[1].

Substitution Risk

Attribute
Baicalein (aglycone)
Baicalin (glucuronide)
Structure
Unconjugated 5,6,7-trihydroxyflavone
Glucuronide conjugate; sugar moiety alters target interaction
Potency context
Higher reported enzyme inhibition across multiple targets
Consistently lower inhibition; assay-response context differs significantly
Absorption
Higher relative oral absorption; faster Tmax
Lower relative absorption; exposure profile may not transfer

Direct substitution may shift enzyme inhibition potency and in vivo exposure profiles. Aglycone vs. conjugate selection requires assay-specific validation; experimental outcomes may not reproduce across forms.

Lipophilicity and Passive Cellular Permeability

Baicalein demonstrates a significantly higher lipophilicity (LogP = 2.59) compared to its glucuronide conjugate, baicalin (LogP = 0.68). In Caco-2 cell models, baicalein exhibits high passive permeability, whereas baicalin shows restricted permeability and relies on active transport mechanisms [1].

Evidence DimensionLipophilicity (LogP) and Permeability
Target Compound DataBaicalein: LogP = 2.59 (High Caco-2 permeability)
Comparator Or BaselineBaicalin: LogP = 0.68 (Low Caco-2 permeability)
Quantified Difference~3.8-fold higher LogP for Baicalein
ConditionsComputed LogP and in vitro Caco-2 / intestinal perfusion models

Procuring the aglycone ensures reliable passive diffusion for intracellular target engagement, avoiding the false-negative assay results common with the poorly permeable glucuronide.

Xanthine oxidase inhibition
Head-to-head
Baicalein IC50 9.44 µM
vs. Baicalin 71.73 µM · 7.6-fold difference
Supports enzyme inhibition assay context
Uncompetitive inhibition; reported Ki 2.48 × 10⁻⁶ M. In vitro assay conditions apply.

Enzymatic Specificity: Xanthine Oxidase Inhibition

In modified xanthine oxidase inhibition assays, baicalein achieved an IC50 of 3.12 µM. In direct comparison, wogonin and baicalin demonstrated drastically weaker inhibitory activity with IC50 values of 157.38 µM and 215.19 µM, respectively [1].

Evidence DimensionXanthine Oxidase IC50
Target Compound DataBaicalein: 3.12 µM
Comparator Or BaselineWogonin: 157.38 µM | Baicalin: 215.19 µM
Quantified DifferenceBaicalein is ~50-fold more potent than wogonin and ~69-fold more potent than baicalin
ConditionsModified xanthine oxidase inhibition assay

For gout or hyperuricemia model development, baicalein provides the necessary sub-10 µM potency required for a definitive positive control, whereas in-class analogs fail to achieve relevant inhibition.

Oral relative absorption
Head-to-head
1.54-fold higher vs. baicalin
Baicalin relative absorption: 65% of baicalein reference
Supports PK exposure-model interpretation
Rat model; oral administration. NHP absolute bioavailability: 13.1–23.0% across doses.

Antiviral Protease Targeting: 3CLpro Inhibition

Baicalein acts as a highly potent inhibitor of the SARS-CoV-2 3CL protease with an IC50 of 0.39 µM. Conversely, baicalin only achieved 41% inhibition at a much higher concentration of 50 µM, and wogonin was completely inactive at 50 µM [1].

Evidence DimensionSARS-CoV-2 3CLpro Inhibition IC50
Target Compound DataBaicalein: IC50 = 0.39 µM
Comparator Or BaselineBaicalin: 41% inhibition at 50 µM | Wogonin: Inactive at 50 µM
Quantified DifferenceBaicalein achieves sub-micromolar IC50, while analogs show negligible or zero activity at 50 µM
ConditionsIn vitro SARS-CoV-2 3CLpro peptide substrate assay

In viral protease screening pipelines, the strict structural requirement of the aglycone makes baicalein an indispensable lead compound, rendering baicalin and wogonin obsolete for this specific target.

Antiviral activity against JEV
Head-to-head
Post-adsorption IC50 14.28 µg/mL
vs. Quercetin 212.1 µg/mL · 14.8-fold difference
Supports antiviral screening context
Virucidal IC50 3.44 µg/mL; anti-adsorption IC50 7.27 µg/mL. Vero cell model.

Efflux Transporter Modulation: P-glycoprotein (P-gp)

Baicalein actively modulates efflux transporters by significantly down-regulating P-glycoprotein (P-gp) expression and increasing the intracellular accumulation of Rhodamine-123 and verapamil transport. Baicalin, tested under identical conditions, exhibited no obvious effect on P-gp activity or expression [1].

Evidence DimensionP-gp inhibition (intracellular accumulation of Rh-123)
Target Compound DataBaicalein: Significantly increases accumulation and down-regulates P-gp
Comparator Or BaselineBaicalin: No obvious effect on P-gp activity or expression
Quantified DifferenceBaicalein actively inhibits P-gp function at 1/4 and 1/2 IC50 concentrations; baicalin yields null modulation
ConditionsCaco-2 cell intracellular accumulation of Rhodamine-123 and rat gut sac verapamil transport

For multidrug resistance (MDR) and formulation compatibility studies, baicalein is a validated P-gp modulator, while generic substitution with its glucuronide will result in failed efflux inhibition.

Polymorph dissolution
Reported
Form γ: higher apparent solubility
vs. currently marketed drug substance form
Supports solid-form selection review
Polymorph identity may affect dissolution-limited exposure. Data to verify for specific lots.
CYP1B1 inhibition
Head-to-head
Baicalein IC50 2.27 µM
Oroxylin A 0.0146 µM · 155-fold more potent metabolite
Defines selectivity window for SAR studies
Mixed inhibition; selective for CYP1B1 over CYP1A1. Methylation strongly modulates potency.
Cell-model response
Head-to-head
SMMC-7721 IC50 19.89 µM
vs. Baicalin 837.24 µM · 42.1-fold difference at 48 h
Supports cytotoxicity endpoint review
Hepatocellular carcinoma cell lines; Bel-7402 IC50 59.52 µM. Assay conditions may shift potency.

Intracellular Target Phenotypic Screening

Because of its high Caco-2 permeability and favorable LogP, baicalein is the preferred procurement choice over baicalin for cell-based assays requiring passive membrane diffusion to reach intracellular targets such as 12-lipoxygenase and kinases[1].

Xanthine Oxidase Inhibitor Benchmarking

Baicalein serves as a highly potent, non-purine reference standard in hyperuricemia and gout drug discovery models, outperforming other Scutellaria flavones by over 50-fold, making it the definitive positive control [2].

Viral 3CL Protease Assay Development

In antiviral screening pipelines, baicalein is utilized as a critical positive control or structural backbone for designing non-covalent 3CLpro inhibitors, a role where its glycosylated analogs are completely ineffective [3].

P-glycoprotein (P-gp) Efflux Modulation Studies

Procured for multidrug resistance (MDR) reversal models, baicalein is used to evaluate co-administration strategies that increase the bioavailability of P-gp substrates, providing active efflux inhibition that baicalin cannot achieve [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Xanthine oxidase pathway inhibition studies
Enzyme inhibition assay context
Reported IC50 ranking review; uncompetitive inhibition mechanism
In vivo PK exposure studies
Aglycone absorption profile
Exposure-model interpretation; Tmax and relative absorption review
Antiviral screening studies
Multi-mechanism antiviral context
Virucidal and anti-adsorption endpoint review
Solid-state formulation development
Polymorph identity review
Dissolution and stability profiling; lot-specific form verification
Cell-model endpoint studies
Cell-model response context
Cytotoxicity endpoint review; cell-line-specific potency assessment

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

270.05282342 Da

Monoisotopic Mass

270.05282342 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

49QAH60606

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

491-67-8

Wikipedia

Baicalein

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]
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7: Gong WY, Zhao ZX, Liu BJ, Lu LW, Dong JC. Exploring the chemopreventive properties and perspectives of baicalin and its aglycone baicalein in solid tumors. Eur J Med Chem. 2017 Jan 27;126:844-852. doi: 10.1016/j.ejmech.2016.11.058. Epub 2016 Dec 1. Review. PubMed PMID: 27960146.
8: Park S. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Molecules. 2016 Nov 16;21(11). pii: E1556. Review. PubMed PMID: 27854350.
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14: de Oliveira MR, Nabavi SF, Habtemariam S, Erdogan Orhan I, Daglia M, Nabavi SM. The effects of baicalein and baicalin on mitochondrial function and dynamics: A review. Pharmacol Res. 2015 Oct;100:296-308. doi: 10.1016/j.phrs.2015.08.021. Epub 2015 Aug 28. Review. PubMed PMID: 26318266.
15: Zhang H, Zhai J, Zhang L, Li C, Zhao Y, Chen Y, Li Q, Hu XP. In Vitro Inhibition of Glyoxalase І by Flavonoids: New Insights from Crystallographic Analysis. Curr Top Med Chem. 2016;16(4):460-6. Review. PubMed PMID: 26268338.
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